molecular formula C11H11NO2 B1594175 2,4-Dimethoxyquinoline CAS No. 40335-00-0

2,4-Dimethoxyquinoline

Cat. No.: B1594175
CAS No.: 40335-00-0
M. Wt: 189.21 g/mol
InChI Key: XSZBLRGKCBUWRJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxyquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H11NO2 and is characterized by two methoxy groups attached to the quinoline ring at positions 2 and 4.

Mechanism of Action

Target of Action

The primary target of 2,4-Dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .

Mode of Action

This compound interacts with G9a in a substrate-competitive manner . It inhibits G9a by occupying the binding pockets of the enzyme that are normally reserved for the cofactor S-adenosylmethionine (SAM) and the protein substrate . This prevents the normal methylation process mediated by G9a .

Biochemical Pathways

The inhibition of G9a affects many biological pathways due to its central role in epigenetic control . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .

Pharmacokinetics

The compound’s ability to inhibit g9a suggests that it has sufficient bioavailability to reach its target in the cell .

Result of Action

The inhibition of G9a by this compound leads to changes in the methylation state of histones, which can alter gene expression . This can have profound effects on cellular function and can contribute to the development of diseases such as cancer .

Action Environment

The action of this compound is likely influenced by various environmental factors, including the presence of other molecules in the cell that can interact with G9a or the compound itself. Specific details about how these factors influence the compound’s action, efficacy, and stability are currently unknown .

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxyquinoline plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is G9a, a histone lysine methyltransferase involved in epigenetic regulation through the methylation of histone H3 . The interaction between this compound and G9a is characterized by the inhibition of the enzyme’s activity, which affects the methylation process of histones. This inhibition is significant because it can alter gene expression patterns and has implications in various diseases, including cancer .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting G9a, this compound can lead to changes in histone methylation patterns, which in turn affect gene expression . This compound has been shown to impact cell proliferation and differentiation, making it a potential candidate for cancer therapy. Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly G9a. By binding to the enzyme’s active site, this compound inhibits its methyltransferase activity . This inhibition prevents the methylation of histone H3, leading to changes in chromatin structure and gene expression. The compound’s ability to inhibit G9a is attributed to its structural similarity to other known inhibitors, such as BIX-01294 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of G9a activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits G9a without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound interacts with various enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is known to localize in the nucleus, where it interacts with G9a and other chromatin-associated proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,4-dimethoxyquinoline involves the reaction of 2,4-dichloroquinoline with sodium methoxide in methanol. The reaction mixture is typically heated under reflux for 24 hours, followed by cooling and precipitation to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thiolate Anions: Used for selective demethylation.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Nucleophiles: Such as amines or alkyl halides for substitution reactions.

Major Products Formed

    4-Hydroxyquinoline: Formed through selective demethylation.

    Various Substituted Quinoline Derivatives: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual methoxy groups at positions 2 and 4 make it a valuable intermediate in the synthesis of various quinoline derivatives and a useful compound in medicinal chemistry research.

Properties

IUPAC Name

2,4-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-7-11(14-2)12-9-6-4-3-5-8(9)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZBLRGKCBUWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193337
Record name 2,4-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40335-00-0
Record name 2,4-Dimethoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040335000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40335-00-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2,4-dichloroquinoline in MeOH (100 mL) was added sodium methoxide (50 g). The mixture was heated at reflux for 2 days. After cooling, the mixture was filtered. The filtrate was concentrated under reduced pressure to yield a residue that was dissolved in water and extracted with CH2Cl2. The combined organic layers were dried over Na2SO4 and concentrated to give 2,4-dimethoxyquinoline as a white solid (13 g, 74% over 2 steps).
Quantity
0 (± 1) mol
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100 mL
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sodium methoxide
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50 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2,4-Dichloroquinoline (cf. example 14) (4.4 g), sodium methoxide (5.4 g) and dimethyl formamide (70 ml) were heated together at 70° for 2 hrs. The reaction mixture was partitioned between water and ethyl acetate and worked up in standard fashion. The crude product was purified by column chromatography on silica (10% ether in hexane) to give 2-methoxy-4-chloroquinoline (0.87 g) and 2,4-dimethoxyquinoline (1.8 g). The latter was subjected to aqueous hydrolysis by 6N hydrochloric acid for 3 hrs at reflux temperature to give 2-hydroxy-4-methoxyquinoline. This was converted to 2-chloro-4-methoxyquinoline.
Quantity
4.4 g
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reactant
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sodium methoxide
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5.4 g
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70 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of selective demethylation in the context of 2,4-Dimethoxyquinoline?

A1: Selective demethylation of this compound is a crucial reaction in organic synthesis, particularly for synthesizing specific quinoline alkaloids. For instance, removing a methyl group from the 2-methoxy position of this compound leads to the formation of 2-quinolones . These compounds are important intermediates in synthesizing various biologically active molecules. Additionally, using a thiolate anion as a demethylating agent results in the formation of 4-hydroxyquinoline, highlighting the regioselectivity achievable through different reagents . This control over demethylation is essential for targeting the synthesis of specific isomers with potentially distinct biological activities.

Q2: How is this compound utilized in synthesizing furoquinoline alkaloids?

A2: this compound serves as a key starting material in the synthesis of furoquinoline alkaloids like dictamnine, γ-fagarine, and skimmianine . The synthesis involves introducing an isoprenyl group to the this compound structure, followed by ozonolysis or reaction with osmium tetroxide-periodate. This process generates an aldehyde intermediate, which then undergoes cyclization in the presence of polyphosphoric acid to form the desired furoquinoline alkaloid. These alkaloids exhibit various biological activities, making their efficient synthesis from this compound highly valuable.

Q3: Can you elaborate on the role of this compound in the synthesis of 2,2-dimethylpyranoquinolines and the alkaloid flindersine?

A3: this compound, specifically its 3-isoprenyl derivative, plays a crucial role in synthesizing 2,2-dimethylpyranoquinolines, including the alkaloid flindersine . Reacting the 3-isoprenyl-2,4-dimethoxyquinoline epoxide with potassium hydroxide in aqueous dimethyl sulfoxide leads to the formation of 2,2-dimethylpyranoquinolines in high yield. This reaction proceeds through a mechanism involving allylic alcohol intermediates and quinone methides in the cyclization step. The successful synthesis of flindersine via this method highlights the importance of this compound as a precursor in accessing complex alkaloid structures.

Q4: What insights do NMR studies provide regarding the structure of this compound and its relation to the alkaloid montrutanine?

A4: 1H- and 13C-NMR studies provide crucial information for unambiguously assigning the hydrogen and carbon signals in the structure of this compound . This detailed spectral analysis, supported by studying its 6-methyl derivative, helps clarify the structure and confirms its distinctness from the proposed structure of the alkaloid montrutanine. Although initially thought to be based on the this compound scaffold, these findings challenged the assumed structure of montrutanine, prompting further investigation into alternative structures for this alkaloid.

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